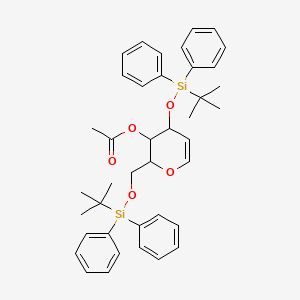

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal

Beschreibung

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal (CAS: 308103-44-8) is a protected D-glucal derivative featuring tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 6-hydroxyl positions and an acetyl group at the 4-hydroxyl position. This compound is widely utilized in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides and glycoconjugates. The TBDPS groups provide steric bulk and enhanced stability under acidic and nucleophilic conditions compared to smaller silyl ethers like tert-butyldimethylsilyl (TBDMS), while the acetyl group at C-4 modulates electronic and conformational properties of the glucal ring .

Eigenschaften

IUPAC Name |

[4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHSQCDYRJMLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Protection

The synthesis begins with D-glucal , a cyclic enol ether derivative of glucose. The primary challenge lies in selectively protecting the 3- and 6-hydroxyl groups while leaving the 4-position available for subsequent acetylation.

Step 1: Protection of the 6-Hydroxyl Group

The 6-hydroxyl, being a primary alcohol, is first protected using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. In a typical procedure, D-glucal is dissolved in dry dimethylformamide (DMF) with imidazole (1.2 equivalents) as a base. TBDPSCl (1.1 equivalents) is added dropwise at 0°C, and the reaction is stirred for 12–24 hours at room temperature. This yields 6-O-TBDPS-D-glucal , confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Protection of the 3-Hydroxyl Group

The 3-hydroxyl, a secondary alcohol, is protected next. Despite reduced reactivity compared to primary alcohols, the steric bulk of TBDPSCl necessitates prolonged reaction times. Using 2.2 equivalents of TBDPSCl and 2.5 equivalents of imidazole in DMF at 50°C for 24 hours ensures complete silylation. The intermediate 3,6-di-O-TBDPS-D-glucal is purified via silica gel chromatography (hexane:ethyl acetate = 20:1).

Step 3: Acetylation of the 4-Hydroxyl Group

The final step involves acetylating the remaining 4-hydroxyl group. A solution of 3,6-di-O-TBDPS-D-glucal in pyridine is treated with acetic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) . After stirring for 6 hours at room temperature, the reaction is quenched with ice-water, extracted with ethyl acetate, and purified to yield the target compound.

Key Data Table: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TBDPSCl, Imidazole | DMF | 0°C → RT | 24 | 85 |

| 2 | TBDPSCl, Imidazole | DMF | 50°C | 24 | 78 |

| 3 | AcO, DMAP, Pyridine | Pyridine | RT | 6 | 92 |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of DMF as a solvent enhances the solubility of silylating agents and intermediates, while imidazole effectively scavenges HCl generated during silylation. Substituting DMF with tetrahydrofuran (THF) or dichloromethane (DCM) reduces yields by 20–30%, likely due to poor silylating agent activation.

Temperature and Reaction Time

Elevating the temperature to 50°C during the 3-hydroxyl protection accelerates silylation but risks desilylation byproducts. Kinetic studies indicate that 24 hours at 50°C optimizes the balance between reaction completion and byproduct formation.

Purification Challenges

The hydrophobic TBDPS groups complicate purification. Gradient elution (hexane to ethyl acetate) on silica gel effectively separates the desired product from unreacted starting materials and bis-silylated byproducts.

Industrial-Scale Production

Industrial synthesis mirrors laboratory methods but incorporates continuous flow reactors to enhance reproducibility and yield. Key considerations include:

-

Scaled-Up Silylation : Automated dosing systems maintain stoichiometric precision for TBDPSCl, minimizing waste.

-

Quality Control : In-process analytics (e.g., in-line NMR) ensure intermediate purity before acetylation.

-

Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Analytical Characterization

The final product is validated using:

-

H NMR : Distinct signals for the acetyl group ( 2.05 ppm, singlet) and TBDPS aromatic protons ( 7.35–7.70 ppm, multiplet).

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at 665.3821 ([M+Na]).

-

X-ray Crystallography : Resolves the stereochemistry at C-3 and C-6, confirming the β-configuration of the TBDPS groups.

Applications in Glycosylation Reactions

The TBDPS groups at C-3 and C-6 direct glycosylation to the anomeric center (C-1), enabling stereoselective synthesis of α- or β-glycosides. For example, in the presence of trimethylsilyl triflate (TMSOTf) , the compound reacts with alcohols to form 1,2-trans glycosides with >90% selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to modify the acetyl group or other functional groups.

Substitution: The protective groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution reagents: Such as TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C40H48O5Si2

- Molecular Weight : 664.98 g/mol

- CAS Number : 308103-44-8

The compound features a glucal structure modified with acetyl and tert-butyldiphenylsilyl groups, enhancing its stability and solubility in organic solvents. These modifications facilitate its application in various biochemical assays and synthetic pathways.

Applications in Glycobiology

1. Glycan Synthesis and Analysis

- 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal serves as a critical building block in the synthesis of complex glycans. Its protective groups allow for selective reactions that are essential in constructing oligosaccharides and polysaccharides.

- It is utilized to study glycan formation and degradation, aiding researchers in understanding glycosylation processes critical for protein function and cellular interactions .

2. Biochemical Assays

- The compound is employed as a biochemical reagent in various assays that explore carbohydrate interactions with proteins. This includes studying glycan-protein recognition mechanisms, which are fundamental to many biological processes such as cell signaling and immune responses .

- Its role in enzyme-substrate interactions has been highlighted in studies focusing on glycosidases and other carbohydrate-active enzymes, providing insights into enzyme specificity and kinetics .

Therapeutic Potential

1. Antiviral Research

- Preliminary studies suggest that derivatives of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal may exhibit antiviral properties. Research indicates potential effectiveness against viruses by inhibiting glycan-mediated viral entry into host cells .

- Investigations into its efficacy against specific viral infections such as HIV and influenza are ongoing, emphasizing the need for further exploration of its antiviral mechanisms .

2. Cancer Research

- The compound's ability to modulate glycosylation patterns has implications in cancer research, particularly concerning tumor cell recognition by the immune system. Altered glycan structures on cancer cells can affect their visibility to immune cells, making this compound a valuable tool for developing targeted therapies .

- Studies are exploring how modifications to glycan structures can enhance the efficacy of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells .

Case Studies

Wirkmechanismus

The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The protective groups ensure selective reactions, allowing for the formation of specific glycosidic bonds. The compound interacts with molecular targets such as enzymes and receptors involved in carbohydrate metabolism and recognition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

A detailed comparison with structurally analogous compounds highlights critical differences in reactivity, stability, and synthetic utility:

Reactivity and Stability

TBDPS vs. TBDMS Groups :

- The TBDPS groups in 4-O-acetyl-3,6-di-O-TBDPS-D-glucal confer superior stability under acidic conditions (e.g., trifluoroacetic acid) compared to TBDMS, which is cleaved more readily. This makes the TBDPS-protected compound preferable in multi-step syntheses requiring harsh conditions .

- The bulkier TBDPS groups also reduce unwanted side reactions (e.g., β-elimination) during glycosylations by sterically shielding the glucal ring .

- Acetyl Group at C-4: The 4-O-acetyl group directs electrophilic additions (e.g., epoxidation) to the C-1/C-2 positions of the glucal, enabling selective functionalization. This contrasts with non-acetylated glucals, where reactivity is less predictable .

Physicochemical Properties

Biologische Aktivität

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic carbohydrate derivative that plays a significant role in organic synthesis, particularly in glycosylation reactions. This compound is characterized by its protective groups, which enhance its utility in various biological and medicinal applications. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHOSi

- Molecular Weight : 665 g/mol

- CAS Number : 308103-44-8

The structure of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal consists of two tert-butyldiphenylsilyl groups protecting the hydroxyl groups at positions 3 and 6 of the D-glucal backbone, along with an acetyl group at the anomeric position (4-O-acetyl). This arrangement allows for selective reactions during glycosylation processes.

The biological activity of this compound primarily arises from its role as a glycosyl donor in glycosylation reactions. The protective groups are crucial for ensuring selectivity in the formation of glycosidic bonds. The compound can interact with various molecular targets, including enzymes and receptors involved in carbohydrate metabolism and recognition.

Biological Applications

-

Glycosylation Reactions :

- Used extensively in the synthesis of complex carbohydrates and glycosides, which are vital for developing glycoproteins and glycolipids.

- Facilitates the formation of specific glycosidic bonds that are essential for biological function.

-

Medicinal Chemistry :

- Employed in the development of glycosylated drugs which can enhance bioavailability and efficacy.

- Investigated for its potential use in synthesizing antibiotics and other therapeutically relevant compounds.

-

Carbohydrate-Protein Interactions :

- Studied for its role in understanding carbohydrate-protein interactions, which are critical for many biological processes including cell signaling and immune responses.

Table 1: Summary of Key Research Findings

Case Studies

-

Glycoconjugate Vaccines :

A study demonstrated that synthetic glycans based on glucals could significantly improve the efficacy of glycoconjugate vaccines, potentially leading to more effective immunization strategies against pathogens. -

Antibiotic Synthesis :

Research has shown that glucal derivatives can be used to synthesize components similar to those found in streptothricin antibiotics, indicating their importance in medicinal chemistry. -

Carbohydrate Metabolism Studies :

Investigations into carbohydrate metabolism have revealed that compounds like 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal can modulate enzyme activity involved in metabolic pathways, providing insights into metabolic regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal, and how can purity be ensured post-synthesis?

- Methodological Answer : The synthesis typically involves sequential silylation and acetylation steps. For example, tert-butyldiphenylsilyl (TBDPS) groups are introduced at the 3- and 6-positions of D-glucal via silylation under anhydrous conditions (e.g., using TBDPS-Cl and imidazole in DMF), followed by acetylation at the 4-position using acetic anhydride.

- Purity Assurance : Post-synthesis purification employs silica gel column chromatography (eluting with hexane/ethyl acetate gradients) and analytical techniques such as TLC (Rf ~0.4 in 7:3 hexane/EtOAc). Confirm purity via - and -NMR spectroscopy (e.g., acetyl singlet at δ ~2.0 ppm) and optical rotation measurements (e.g., [α]D = −19° in chloroform) .

Q. How should researchers characterize the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Use -NMR coupling constants (e.g., ~3.5 Hz for glucal anomeric protons) to confirm the α/β configuration. Chiral HPLC (e.g., Chiralpak IA column with 90:10 hexane/isopropanol) can resolve enantiomeric impurities. Optical rotation consistency with literature values ([α]D = −19°) is critical for verifying stereochemical fidelity .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the regioselective silylation of D-glucal derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict energy barriers for silylation at competing hydroxyl groups. Computational models can prioritize reaction conditions (e.g., solvent polarity, catalyst choice) favoring 3,6-di-O-silylation over undesired sites. Experimental validation via in situ -NMR monitoring (using fluorinated silylating agents) ensures alignment with computational predictions .

Q. What strategies resolve discrepancies in optical rotation data between synthetic batches?

- Methodological Answer : Discrepancies may arise from residual solvents, incomplete purification, or stereochemical drift.

- Step 1 : Verify solvent removal via -NMR (absence of residual solvent peaks).

- Step 2 : Re-purify using preparative HPLC (C18 column, acetonitrile/water gradient).

- Step 3 : Compare optical rotation with rigorously dried samples ([α]D = −19° in chloroform, c=2.1). If deviations persist, assess reaction conditions (e.g., moisture exclusion) or chiral auxiliary effects .

Q. How can heterogeneous reaction systems improve the scalability of silylation steps?

- Methodological Answer : Replace traditional homogeneous catalysts (e.g., imidazole) with immobilized alternatives (e.g., polymer-supported base catalysts) to enhance recyclability. Monitor reaction progress via inline FTIR (disappearance of Si-Cl stretches at ~600 cm). Scale-up trials should assess mixing efficiency and heat dissipation to prevent silyl group migration .

Data Analysis and Experimental Design

Q. What advanced spectroscopic techniques validate the tert-butyldiphenylsilyl group’s stability under acidic conditions?

- Methodological Answer :

- Step 1 : Expose the compound to trifluoroacetic acid (TFA)/water (95:5) and monitor via -NMR. Intact TBDPS groups show peaks at δ ~18 ppm.

- Step 2 : Use mass spectrometry (HRMS-ESI) to detect hydrolysis products (e.g., m/z for desilylated fragments).

- Step 3 : Correlate stability with reaction time and temperature to define safe acidic conditions .

Q. How do researchers design experiments to probe the compound’s role in glycosylation reactions?

- Methodological Answer :

- Glycosylation Protocol : Activate the glucal with NIS/AgOTf in dichloromethane and couple with a glycosyl acceptor (e.g., methanol).

- Product Analysis : Monitor via -NMR (appearance of anomeric protons at δ 5.5–6.5 ppm) and MALDI-TOF for oligosaccharide products.

- Kinetic Studies : Use stopped-flow IR to track reaction intermediates and optimize donor-acceptor ratios .

Conflict Resolution in Published Data

Q. How to address contradictions in reported yields for multi-step syntheses of this compound?

- Methodological Answer :

- Factor 1 : Trace moisture during silylation reduces yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm HO).

- Factor 2 : Column chromatography losses vary with silica activity. Pre-activate silica at 120°C and use gradient elution.

- Factor 3 : Optimize stoichiometry (e.g., 1.2 equiv TBDPS-Cl per hydroxyl) to minimize side reactions. Replicate high-yield protocols (e.g., 70–75% over two steps) .

Methodological Innovations

Q. What role do machine learning algorithms play in predicting optimal reaction conditions for derivatives?

- Methodological Answer : Train models on historical data (e.g., solvent polarity, temperature, catalyst loading) to predict silylation/acetylation efficiency. For instance, Bayesian optimization can identify ideal conditions (e.g., DMF at 0°C for silylation) while minimizing experimental iterations. Validate predictions with high-throughput robotic synthesis platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.